4-Ethylpiperidine hydrochloride
Overview
Description
4-Ethylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
It is known that piperidine, a similar compound, has been observed to have therapeutic properties, including anticancer potential . It interacts with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Cellular Effects
Piperidine, a related compound, has been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Molecular Mechanism
Piperidine, a related compound, has been shown to regulate several crucial signaling pathways essential for the establishment of cancers .
Metabolic Pathways
It is known that piperidine, a similar compound, undergoes ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for human beings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine hydrochloride can be synthesized through various methods. One common method involves the alkylation of piperidine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with an ethyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydroxide).
- The reaction mixture is heated to facilitate the alkylation process.
- The resulting product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 4-Ethylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Ethylpiperidine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylpiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound of 4-Ethylpiperidine hydrochloride, widely used in organic synthesis.
4-Methylpiperidine: Similar structure with a methyl group instead of an ethyl group.
4-Phenylpiperidine: Contains a phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
4-ethylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDPBSOZYZWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634251 | |
Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152135-08-5 | |
Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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